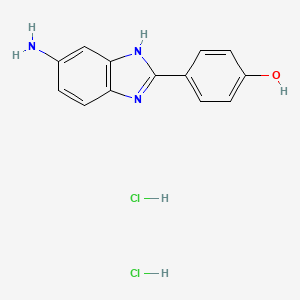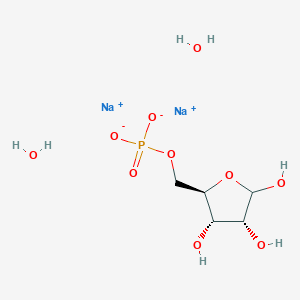
Sodium 5-O-phosphonato-D-ribofuranose hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose 5-phosphate disodium salt dihydrate: is a chemical compound with the molecular formula C5H9Na2O8P · 2H2O. It is a salt form of D-Ribose 5-phosphate, which is an intermediate in the oxidative branch of the Pentose Phosphate Pathway and an end product of the nonoxidative branch of the same pathway . This compound is used in various biochemical and industrial applications, particularly in the synthesis of nucleotides and nucleic acids .
準備方法
Synthetic Routes and Reaction Conditions: D-Ribose 5-phosphate disodium salt dihydrate can be synthesized through the phosphorylation of D-ribose. The reaction typically involves the use of phosphoric acid and sodium hydroxide under controlled conditions to yield the disodium salt form. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of D-Ribose 5-phosphate disodium salt dihydrate involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce D-ribose, which is then phosphorylated and converted to the disodium salt form through chemical processes similar to the laboratory synthesis .
化学反応の分析
Types of Reactions: D-Ribose 5-phosphate disodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid derivatives.
Reduction: It can be reduced to form ribitol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol derivatives.
Substitution: Various substituted ribose derivatives.
科学的研究の応用
Chemistry: D-Ribose 5-phosphate disodium salt dihydrate is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase and phosphopentomutase enzymes .
Biology: In biological research, it is used to study the processes and effects of glycation in vivo and in vitro. It is also involved in the synthesis of nucleotides and nucleic acids .
Medicine: The compound is used in medical research to understand metabolic pathways and their implications in various diseases. It is also studied for its potential therapeutic applications in metabolic disorders .
Industry: In the industrial sector, D-Ribose 5-phosphate disodium salt dihydrate is used in the production of various biochemical products, including nucleotides and nucleic acids .
作用機序
D-Ribose 5-phosphate disodium salt dihydrate exerts its effects by participating in the Pentose Phosphate Pathway. It serves as an intermediate in the oxidative branch and an end product in the nonoxidative branch of the pathway. The compound forms DNA adducts, thereby activating poly (ADP-ribose) polymerases to initiate DNA repair . It also provides a molecular framework for connecting peptidoglycan to the outer mycolic acid layer in certain bacteria .
類似化合物との比較
- D-Ribulose 5-phosphate disodium salt
- 2-Deoxyribose 5-phosphate sodium salt
- D-Ribose 5-phosphate barium salt hexahydrate
- 5-Phospho-D-ribose 1-diphosphate pentasodium salt
- D-Xylulose 5-phosphate lithium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Erythrose 4-phosphate sodium salt
Uniqueness: D-Ribose 5-phosphate disodium salt dihydrate is unique due to its specific role in the Pentose Phosphate Pathway and its ability to form DNA adducts, which are crucial for DNA repair mechanisms . Its disodium salt form also enhances its solubility and stability, making it suitable for various biochemical applications .
特性
分子式 |
C5H13Na2O10P |
|---|---|
分子量 |
310.10 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;;/h2-8H,1H2,(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4-,5?;;;;/m1..../s1 |
InChIキー |
URDSGNUYGLVTPO-CKJQBBATSA-L |
異性体SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
正規SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


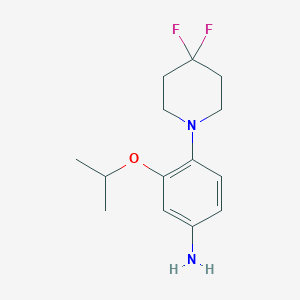
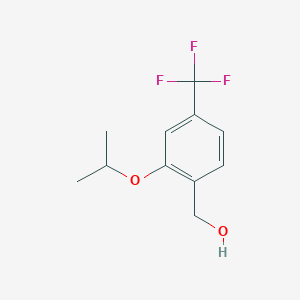
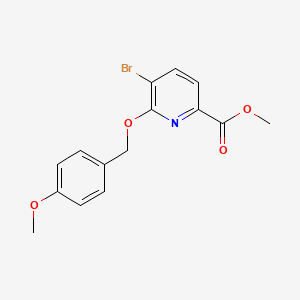
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
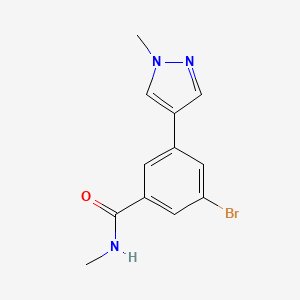
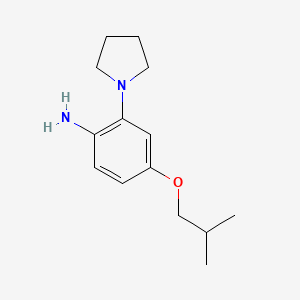
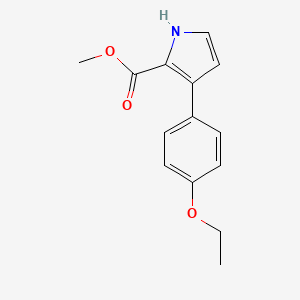
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)


![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)
